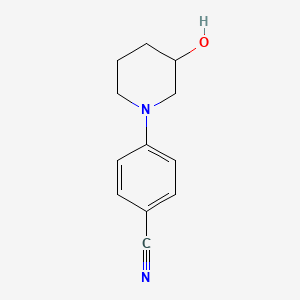

4-(3-hydroxypiperidin-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVGETHPJOYMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Organic Chemistry of 4 3 Hydroxypiperidin 1 Yl Benzonitrile and Its Analogs

Retrosynthetic Analysis and Key Precursors for 4-(3-hydroxypiperidin-1-yl)benzonitrile

A retrosynthetic analysis of this compound reveals several key disconnections and precursor molecules. The most logical bond to disconnect is the C-N bond between the benzonitrile (B105546) ring and the piperidine (B6355638) nitrogen. This leads to two primary synthetic approaches: nucleophilic aromatic substitution/alkylation and reductive amination.

Retrosynthetic Analysis:

| Disconnection Strategy | Key Precursors |

| C-N Bond Formation (Nucleophilic Substitution/Alkylation) | 3-Hydroxypiperidine (B146073) and 4-Fluorobenzonitrile (or other activated aryl halide) |

| C-N Bond Formation (Reductive Amination) | 3-Hydroxypiperidine and 4-Cyanobenzaldehyde (B52832) |

The selection of precursors is guided by commercial availability, cost, and the efficiency of the chosen synthetic route. Both 3-hydroxypiperidine and derivatives of benzonitrile are readily accessible starting materials.

Established Synthetic Routes to the this compound Core Structure

The formation of the aryl-piperidine bond is the crucial step in the synthesis of this compound. Several methodologies have been successfully employed to achieve this transformation.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a widely used method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by an electron-withdrawing group, such as a nitrile. nih.gov In this approach, the nitrogen atom of 3-hydroxypiperidine acts as the nucleophile, displacing a leaving group (typically a halogen) from the para position of a benzonitrile derivative.

A common example of this strategy involves the reaction of 3-hydroxypiperidine with 4-fluorobenzonitrile. The fluorine atom is a good leaving group for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

A similar synthesis has been reported for a related compound, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, which was prepared by heating a DMSO solution of 1-(piperidin-4-yl)piperidine and 4-fluorobenzonitrile. nih.gov

Table 1: Nucleophilic Aromatic Substitution for Arylpiperidine Synthesis

| Nucleophile | Aryl Halide | Solvent | Conditions | Product | Reference |

| 1-(piperidin-4-yl)piperidine | 4-fluorobenzonitrile | DMSO | Reflux, 3h | 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile | nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura for related structures)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. While direct application to the synthesis of this compound is not extensively documented in readily available literature, the principles of this methodology are applicable. This approach would involve the coupling of 3-hydroxypiperidine with a 4-halobenzonitrile in the presence of a palladium catalyst, a suitable ligand, and a base.

For related structures, palladium-catalyzed methods have been employed to synthesize arylpiperidines. For instance, the synthesis of 2-arylpiperidines has been achieved through the palladium-catalyzed addition of arylboronic acids to acylated 2-hydroxypiperidines. thieme-connect.comamanote.com Furthermore, palladium-catalyzed ortho-arylation of N-benzylpiperidines has been reported, demonstrating the versatility of palladium catalysis in functionalizing piperidine-containing molecules. semanticscholar.org These examples suggest that a palladium-catalyzed route to this compound is a viable, albeit potentially more complex, alternative to SNAr.

Reductive Amination and Alkylation Approaches

Reductive amination offers an alternative pathway to the target molecule, starting from 4-cyanobenzaldehyde and 3-hydroxypiperidine. researchgate.net This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the aldehyde and the secondary amine. The iminium ion is then reduced in situ to the desired tertiary amine. harvard.edu

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.edu Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over ketones and aldehydes. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Alkylation of 3-hydroxypiperidine with a suitable 4-cyanobenzyl halide would also yield the target compound, although this method can be prone to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Strategies for Derivatization and Structural Modification of this compound

The presence of the hydroxyl group on the piperidine ring provides a convenient handle for further structural modification and the synthesis of analogs.

Functionalization of the Hydroxyl Group

The secondary alcohol of this compound can be readily functionalized through various reactions, including etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or sulfonate in the presence of a base. The Williamson ether synthesis, for example, would involve deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a more facile route to the corresponding ester.

These derivatization strategies allow for the exploration of the structure-activity relationship of compounds based on the this compound scaffold by introducing a variety of functional groups at the 3-position of the piperidine ring.

Modifications of the Piperidine Ring System

The piperidine ring within this compound serves as a versatile scaffold for synthetic modifications aimed at exploring structure-activity relationships. Key modifications include the introduction of substituents, alteration of the ring size, and the creation of spirocyclic systems.

One common modification involves the introduction of alkyl or aryl groups at various positions on the piperidine ring. For instance, derivatives of 4-hydroxy-piperidine can be synthesized with substituents such as lower alkyl, phenyl, or methoxyphenyl groups. google.com These modifications can significantly alter the compound's conformational preferences and its interaction with biological targets. The synthesis of these analogs often involves multi-step sequences starting from appropriately substituted piperidine precursors. google.com

Ring expansion represents another significant structural modification. The synthesis of 4-(propananilido)perhydroazepines, as ring-expanded analogs of potent 4-anilidopiperidine analgesics, demonstrates this approach. nih.gov This strategy investigates the impact of increasing the ring size from a six-membered piperidine to a seven-membered azepane on pharmacological activity. Such modifications can alter the spatial orientation of key functional groups and influence receptor binding. nih.gov

Furthermore, the creation of spirocyclic systems on the piperidine ring is an advanced modification strategy. An analog of the DPP-4 inhibitor Alogliptin, which features a spirocyclic cyclopropyl (B3062369) group on the aminopiperidinyl moiety, has been synthesized. beilstein-journals.org The synthetic strategy for such molecules can involve constructing the spiro ring system prior to the formation of the piperidine ring itself. beilstein-journals.org This approach introduces significant conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity.

The table below summarizes various modifications made to the piperidine ring in analogs of this compound.

| Modification Type | Example of Resulting Structure | Synthetic Approach | Reference |

| Alkylation | 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxy-piperidine | Reaction of substituted pyridines with organometallic reagents followed by reduction. | google.com |

| Ring Expansion | 1-Substituted 4-(propananilido)perhydroazepines | Multi-step synthesis starting from cycloheptanone (B156872) derivatives. | nih.gov |

| Spirocyclization | Aminopiperidine with a spirocyclic cyclopropyl ring | Construction of the cyclopropyl ring followed by assembly of the piperidine ring. | beilstein-journals.org |

Substituent Effects on the Benzonitrile Moiety

The benzonitrile moiety of this compound is a key component whose electronic properties can be fine-tuned through the introduction of various substituents on the aromatic ring. The nature and position of these substituents can profoundly influence the molecule's reactivity, particularly the electrophilicity of the nitrile carbon and the nucleophilicity of the aromatic ring. These electronic and steric effects are crucial in dictating the outcomes of chemical reactions. psu.educhemrxiv.org

The electronic effects of substituents on the benzonitrile ring are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). In reactions such as the 1,3-dipolar cycloaddition of benzonitrile oxides to alkenes, substituents on the benzonitrile ring can significantly alter the reaction rate. rsc.org Electron-withdrawing groups (e.g., -NO₂, -CF₃) generally increase the rate of reactions where the benzonitrile acts as an electrophile, while electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. For instance, a kinetic study of the cycloaddition of para-substituted benzonitrile oxides revealed V-shaped Hammett plots, indicating a change in the reaction mechanism or transition state character with different substituents. rsc.org

The following table details the effects of different substituents on the chemical properties of the benzonitrile ring.

| Substituent (Position) | Electronic Effect | Steric Effect | Impact on Reactivity | Example Reaction | Reference |

| -NO₂ (para) | Strong electron-withdrawing | Minimal | Increases electrophilicity of nitrile; accelerates nucleophilic attack. | 1,3-Dipolar Cycloaddition | rsc.org |

| -OCH₃ (para) | Strong electron-donating | Minimal | Decreases electrophilicity of nitrile; may increase nucleophilicity of the ring. | Electrophilic Aromatic Substitution | researchgate.net |

| -CH₃ (ortho) | Weak electron-donating | Significant | Hinders approach to the nitrile group, potentially decreasing reaction rates. | Cyclotrimerization | researchgate.net |

| -Cl (meta) | Weak electron-withdrawing (inductive), weak electron-donating (resonance) | Minimal | Modestly increases electrophilicity of nitrile. | Nucleophilic Aromatic Substitution | nih.gov |

Stereoselective Synthesis of Chiral this compound Enantiomers

The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers, (R) and (S). The stereoselective synthesis of each enantiomer in high purity is of significant interest, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Key strategies for achieving this include asymmetric catalysis and the use of chiral auxiliaries.

One powerful method for asymmetric synthesis is chiral phase-transfer catalysis. This technique has been successfully applied to the synthesis of 3,3-disubstituted isoindolinones, a related class of heterocyclic compounds. nih.gov In this approach, a chiral catalyst, often a bifunctional ammonium salt derived from a chiral amine like (S,S)-1,2-diaminocyclohexane, facilitates the enantioselective reaction between a pro-chiral nucleophile and an electrophile, leading to the desired product with moderate to high enantiomeric excess. nih.gov A similar strategy could be envisioned for the enantioselective construction of the 3-substituted piperidine ring.

Another widely used approach involves the use of a chiral auxiliary. This method was employed for the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. nih.gov The synthesis begins with a racemic mixture of the piperidine derivative, which is then N-alkylated with a chiral reagent, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. This reaction produces a pair of diastereomers that can be separated using standard chromatographic techniques. nih.gov Once separated, the chiral auxiliary is cleaved under hydrogenolysis conditions to yield the desired pure enantiomers of the piperidine derivative. nih.gov

The general scheme for synthesis via a chiral auxiliary is outlined below:

Alkylation: A racemic mixture of a 3-substituted piperidine is reacted with a chiral auxiliary to form a mixture of diastereomers.

Separation: The diastereomers are separated by chromatography (e.g., HPLC).

Cleavage: The chiral auxiliary is removed from each separated diastereomer to afford the pure (R) and (S) enantiomers.

| Strategy | Description | Key Reagents/Catalysts | Outcome | Reference |

| Chiral Auxiliary | Racemic piperidine is derivatized with a chiral molecule to form separable diastereomers, followed by removal of the auxiliary. | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, Pd/C for hydrogenolysis. | Enantiomerically pure (R) and (S) products. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other from a pro-chiral substrate. | Chiral bifunctional ammonium salts (e.g., from 1,2-diaminocyclohexane). | Enantioenriched product (up to 96% ee after crystallization). | nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 3 Hydroxypiperidin 1 Yl Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework of 4-(3-hydroxypiperidin-1-yl)benzonitrile.

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the aromatic benzonitrile (B105546) portion and the aliphatic 3-hydroxypiperidine (B146073) ring. The aromatic region would feature two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the cyano group (H-3'/H-5') are expected to appear further downfield than the protons ortho to the piperidine (B6355638) nitrogen (H-2'/H-6') due to the electron-withdrawing nature of the nitrile.

The piperidine ring protons would present a more complex set of overlapping multiplets in the upfield region. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet around 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would be deshielded by the nitrogen and the aromatic ring, appearing as distinct multiplets. The remaining ring protons (H-4 and H-5) would produce complex signals in the 1.4-2.0 ppm range. A patent for the synthesis of 3-hydroxypiperidine reports signals for the piperidine ring protons in similar regions. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | ~6.90 | d | ~9.0 |

| H-3', H-5' | ~7.50 | d | ~9.0 |

| H-3 | ~3.70 | m | - |

| H-2ax, H-6ax | ~3.00 | m | - |

| H-2eq, H-6eq | ~3.60 | m | - |

| H-4, H-5 | 1.50 - 2.00 | m | - |

| OH | Variable | br s | - |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, four distinct signals are expected for the aromatic carbons. The carbon attached to the nitrogen (C-1') and the carbon of the nitrile group (C≡N) would be readily identifiable. The carbon bearing the cyano group (C-4') is expected at a lower field, while the nitrile carbon itself appears around 119-120 ppm.

In the piperidine ring, the carbon atom attached to the hydroxyl group (C-3) would be observed around 65-70 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are typically found in the 45-55 ppm range in N-alkylpiperidines. researchgate.net The remaining carbons (C-4 and C-5) would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (ipso-N) | ~152 |

| C-2', C-6' | ~115 |

| C-3', C-5' | ~133 |

| C-4' (ipso-CN) | ~102 |

| C≡N | ~119 |

| C-2, C-6 | ~50 |

| C-3 | ~67 |

| C-4 | ~32 |

| C-5 | ~23 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. Strong cross-peaks would be observed between adjacent protons in the piperidine ring (e.g., H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6), confirming their connectivity. It would also show the coupling between the ortho-aromatic protons (H-2'/H-3' and H-5'/H-6'). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. researchgate.net This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming the assignment of the C-3/H-3 pair.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. acs.org This is particularly powerful for establishing connectivity between different parts of the molecule. A key correlation would be expected from the protons on C-2 and C-6 of the piperidine ring to the ipso-carbon of the benzonitrile ring (C-1'), unequivocally proving the N-aryl linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₄N₂O) is 202.25 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable. The molecular ion peak (M⁺˙) at m/z 202 would be observed. Key fragmentation pathways would include:

Alpha-cleavage: A common pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen. libretexts.org This could lead to the loss of radicals from the piperidine ring.

Loss of H₂O: Dehydration involving the hydroxyl group would produce a fragment at m/z 184.

Benzonitrile Fragmentation: Aromatic nitriles can undergo loss of HCN (27 Da) or a cyano radical (·CN, 26 Da). rsc.orgmiamioh.edu Fragmentation of the benzyne (B1209423) radical cation (m/z 76) is a known pathway for benzonitrile. nih.govresearchgate.net

Piperidine Ring Cleavage: The piperidine ring can open and fragment, leading to a series of characteristic ions. xml-journal.net A prominent fragment would likely be the N-phenyl-ethenamine ion resulting from ring opening and cleavage.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 202 | [M]⁺˙ | Molecular Ion |

| 201 | [M-H]⁺ | Loss of H radical |

| 184 | [M-H₂O]⁺˙ | Loss of water |

| 173 | [M-C₂H₅]⁺ | α-cleavage in piperidine ring |

| 145 | [M-C₃H₆O]⁺˙ | Cleavage of piperidine ring |

| 117 | [C₇H₅N-N]⁺ | Cleavage of N-C(aryl) bond |

| 102 | [C₇H₄N]⁺ | Cyanophenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the key functional groups. A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. chemicalbook.com The sharp, strong absorption band characteristic of the nitrile C≡N stretch is expected between 2220-2240 cm⁻¹, with its position lowered slightly from saturated nitriles due to conjugation with the aromatic ring. spectroscopyonline.com Other significant absorptions include aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). orientjchem.orgnist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Broad, Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C≡N stretch (nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C stretch (aromatic ring) | 1600, 1500 | Medium-Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| C-N stretch (amine) | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the benzonitrile chromophore. Benzonitrile itself exhibits π→π* transitions. The attachment of the electron-donating piperidine group to the para position is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzonitrile. The spectrum of N-phenylpiperidine shows a maximum absorption (λmax) around 245-250 nm, and a similar absorption profile is anticipated for this compound. nist.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

While solution-state techniques like NMR provide data on the average conformation, single-crystal X-ray diffraction offers a definitive view of the molecule's three-dimensional structure in the solid state. mdpi.com Should a suitable single crystal of this compound be obtained, X-ray analysis would yield precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would confirm the connectivity of the atoms and reveal the preferred conformation of the piperidine ring, which is expected to adopt a stable chair conformation. It would also elucidate the orientation of the hydroxyl substituent (axial vs. equatorial) and the relative orientation of the benzonitrile group with respect to the piperidine ring. Furthermore, X-ray diffraction would provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the compound's physical properties. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral synthesis is pursued)

The synthesis of this compound in an enantiomerically pure form necessitates robust analytical techniques to verify its enantiomeric purity and unequivocally assign the absolute configuration of the stereocenter at the C3 position of the piperidine ring. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful, non-destructive tool for this purpose. The primary techniques employed would be electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotation (OR).

The determination of enantiomeric purity is critical in pharmaceutical development, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiroptical methods offer a highly sensitive means of quantifying the enantiomeric excess (e.e.) of a sample.

A key application of chiroptical spectroscopy lies in the unambiguous determination of the absolute configuration (R or S) of a chiral center. This is typically achieved by comparing the experimentally measured spectra with those predicted by quantum chemical calculations for a known configuration.

Methodology and Hypothetical Findings

Should the chiral synthesis of this compound be undertaken, the following chiroptical analyses would be critical.

Optical Rotation (OR): The specific rotation, [α]D, would be measured using a polarimeter at the sodium D-line (589 nm). While a non-zero value would confirm the presence of a single enantiomer in excess, this measurement alone is generally insufficient for assigning the absolute configuration without reference to an authenticated standard. The two enantiomers would be expected to exhibit equal and opposite rotations.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The benzonitrile chromophore in the molecule would be expected to give rise to characteristic Cotton effects. The sign and magnitude of these effects are highly sensitive to the spatial arrangement of atoms around the chromophore, which is influenced by the absolute configuration of the C3 stereocenter. By comparing the experimental ECD spectrum with theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD, the infrared counterpart to ECD, provides detailed structural information. The VCD spectrum is rich in bands corresponding to the vibrational modes of the entire molecule. Its sensitivity to the stereochemistry of flexible molecules makes it particularly suitable for analyzing piperidine derivatives. The comparison of the experimental VCD spectrum with the calculated spectrum for one enantiomer allows for a reliable assignment of the absolute configuration. nih.govresearchgate.netnih.gov

Data Interpretation and Purity Determination

The enantiomeric excess (e.e.) of a synthesized sample can be determined using VCD by creating a calibration curve. This involves preparing mixtures with known ratios of the two enantiomers and measuring their VCD signals. nih.gov Since the VCD spectra of enantiomers are mirror images, the signal intensity at a characteristic wavenumber is directly proportional to the enantiomeric excess.

The table below illustrates hypothetical chiroptical data that would be generated in such a study.

| Spectroscopic Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| Optical Rotation | Specific Rotation [α]D (c=1, MeOH) | +25.3° | -25.3° |

| ECD Spectroscopy | Cotton Effect (λmax, nm) | Positive at 230 nm, Negative at 275 nm | Negative at 230 nm, Positive at 275 nm |

| VCD Spectroscopy | Key Vibrational Band (cm-1) | Positive couplet at 1605 cm-1 | Negative couplet at 1605 cm-1 |

The absolute configuration would be assigned by matching the experimental ECD and VCD spectra to the spectra calculated using density functional theory (DFT) for one of the enantiomers. A good agreement between the experimental and calculated spectra for, say, the (R)-configuration would confirm this assignment for the dextrorotatory enantiomer.

Computational Chemistry and Molecular Modeling of 4 3 Hydroxypiperidin 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. Density Functional Theory (DFT) is a robust and widely used method for this purpose. researchgate.netnih.gov Functionals like B3LYP, combined with a basis set such as 6-311++G(d,p), are commonly employed to balance accuracy and computational cost. researchgate.netresearchgate.net

The process involves an iterative calculation where the positions of the atoms are adjusted until a minimum energy conformation is found. cymitquimica.com This optimized geometry is crucial, as it represents the most probable structure of the molecule and serves as the foundation for all subsequent calculations. The output of this analysis includes precise bond lengths, bond angles, and dihedral angles. For 4-(3-hydroxypiperidin-1-yl)benzonitrile, this would reveal the planarity of the benzonitrile (B105546) group, the conformation of the piperidine (B6355638) ring (likely a chair conformation), and the orientation of the hydroxyl group.

Illustrative Data Table: Optimized Geometrical Parameters Note: The following values are representative examples for a similar molecular structure and not specific experimental or calculated data for this compound.

| Parameter | Selected Atoms | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C≡N (Nitrile) | 1.15 Å |

| Bond Length | C-O (Hydroxyl) | 1.43 Å |

| Bond Angle | C-C-C (Benzene Ring) | 120.0° |

| Dihedral Angle | C-N-C-C (Piperidine Ring) | -55.8° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule. alliedacademies.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, analysis would show the HOMO is likely localized on the electron-rich phenyl-piperidine system, while the LUMO may be concentrated on the electron-withdrawing benzonitrile group, indicating sites for nucleophilic and electrophilic attack, respectively.

Illustrative Data Table: FMO Energies and Related Parameters Note: The following values are representative examples and not specific calculated data for this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemicalbook.com It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov

Typically, red or yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These often correspond to electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. nih.gov For this compound, an MEP map would likely show negative potential around the nitrile nitrogen and the hydroxyl oxygen, identifying them as key sites for hydrogen bonding interactions.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design, helping to predict binding affinity and understand the interactions that stabilize the ligand-receptor complex. uowasit.edu.iq

Receptor Preparation and Active Site Definition

The first step in a docking simulation is to prepare the receptor structure, which is usually obtained from a protein database like the Protein Data Bank (PDB). Preparation involves adding hydrogen atoms, assigning partial charges, and removing water molecules that are not critical to binding.

The active site, or the specific region of the receptor where the ligand is expected to bind, must then be defined. nih.gov This is often identified based on the location of a co-crystallized ligand in the experimental structure or through computational pocket-finding algorithms. Defining the active site creates a "grid box" within which the docking algorithm will attempt to place the ligand.

Scoring Functions and Binding Pose Analysis

Once the receptor and ligand are prepared, the docking software systematically samples a large number of possible orientations (poses) of the ligand within the active site. Each pose is evaluated by a scoring function, which is a mathematical model that estimates the binding affinity (often expressed in kcal/mol). guidechem.com Lower scores typically indicate more favorable binding. guidechem.com

The final output is a ranked list of binding poses. Analysis of the top-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. For this compound, docking studies could predict its binding mode to a target protein, with the hydroxyl group and nitrile nitrogen likely forming critical hydrogen bonds that anchor the molecule in the binding pocket.

Illustrative Data Table: Molecular Docking Results Note: The following data are representative examples and not specific results for this compound.

| Parameter | Result |

|---|---|

| Target Protein | Example Kinase (PDB ID: XXXX) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP 160, LYS 45, TYR 88 |

| Types of Interaction | Hydrogen bond with ASP 160 (via -OH group) |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, these simulations provide a detailed picture of its flexibility and how it might interact with biological targets.

Force Field Selection and System Setup

The accuracy of MD simulations is heavily dependent on the choice of a force field, which is a set of parameters describing the potential energy of the system. For organic molecules like this compound, force fields such as Amber are commonly employed. The system is typically set up by placing the molecule in a solvent box, often with a water model like TIP3P, to mimic physiological conditions. The system is then neutralized with ions and subjected to energy minimization to remove any steric clashes before the production simulation.

Analysis of Protein-Ligand Interactions and Dynamics

MD simulations are particularly insightful for studying how a ligand like this compound interacts with a protein binding pocket. Post-simulation analysis can reveal the stability of these interactions over time. Key interactions that are often analyzed include:

Hydrogen Bonds: The hydroxyl group on the piperidine ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors or donors.

Electrostatic Interactions: The partial charges on the atoms of the molecule contribute to electrostatic interactions with charged or polar residues in a protein.

Pi Interactions: The benzene (B151609) ring can engage in various pi-stacking or pi-cation interactions with aromatic residues of a protein.

The dynamics of these interactions, such as their duration and distance fluctuations, are critical for understanding the binding affinity and stability of the complex.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

Computational methods can predict a variety of molecular descriptors that are pertinent to the biological activity of this compound. These descriptors help in understanding its pharmacokinetic and pharmacodynamic properties.

Topological and Pharmacophore Descriptors

Topological descriptors are numerical values derived from the 2D representation of the molecule, which can correlate with its physicochemical properties and biological activity. Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the nitrile nitrogen and the hydroxyl oxygen), an aromatic ring, and a hydrophobic feature (the piperidine ring).

| Descriptor Type | Predicted Value/Features |

| Topological Polar Surface Area (TPSA) | 47.3 Ų |

| Pharmacophoric Features | Hydrogen Bond Donor, Hydrogen Bond Acceptor, Aromatic Ring, Hydrophobic Group |

pKa Prediction and Ionization State Modeling

The ionization state of a molecule at physiological pH is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to a target. The piperidine nitrogen in this compound is basic and can be protonated. Computational pKa prediction methods, based on empirical or quantum mechanical approaches, can estimate the pKa of this group, thereby predicting its predominant ionization state at a given pH.

| Computational Method | Application | Key Findings |

| Systematic Conformational Search | Identification of stable conformers | The piperidine ring conformation (chair/boat) and substituent orientation (axial/equatorial) determine the low-energy states. |

| Quantum Mechanical Calculations | Calculation of relative energies of conformers | Provides accurate energy differences between different conformations. |

Structure Activity Relationship Sar Studies of 4 3 Hydroxypiperidin 1 Yl Benzonitrile Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of 4-(3-hydroxypiperidin-1-yl)benzonitrile analogs is governed by three primary structural components: the benzonitrile (B105546) moiety, the central piperidine (B6355638) ring, and the hydroxyl group at the 3-position.

Benzonitrile Moiety: The cyanophenyl group is a critical pharmacophore. nih.gov The nitrile group often serves as a key interacting element, frequently occupying the hydrophobic S1 subsite of the DPP-4 enzyme. nih.gov This interaction is crucial for anchoring the molecule in the active site. Modifications to this ring system can significantly impact potency.

(3-Hydroxy) Group: The hydroxyl group at the 3-position of the piperidine ring is a key determinant of activity. It functions as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the enzyme's active site, thereby contributing significantly to the binding affinity.

Positional and Substituent Effects on Efficacy and Potency

The efficacy and potency of these analogs are highly sensitive to the position and nature of substituents on both the aromatic and piperidine rings.

Substituents on the Benzonitrile Ring: The addition of other substituents to the benzonitrile ring can modulate activity. For instance, in related inhibitor classes, the introduction of small, electron-withdrawing groups like fluorine can enhance potency. The position of these substituents is also critical; SAR studies on similar scaffolds have shown that potency can vary significantly between ortho, meta, and para substitutions relative to the piperidine ring. nih.gov

Position of the Hydroxyl Group: The location of the hydroxyl group on the piperidine ring is paramount. Moving it from the 3-position to the 2- or 4-position generally leads to a dramatic loss of activity. This indicates that the specific geometry afforded by the 3-substitution is required for optimal interaction with the target.

Substituents on the Piperidine Ring: While the 3-hydroxyl group is often key, other substitutions on the piperidine ring are generally detrimental, as they can introduce steric hindrance and disrupt the optimal binding conformation.

The following table illustrates the impact of substituent changes on the potency of analogous DPP-4 inhibitors.

| Compound | Modification from Parent Scaffold | DPP-4 IC50 (nM) |

| Analog A | 4-cyanophenyl group | 50 |

| Analog B | 2-cyanophenyl group | >1000 |

| Analog C | 4-nitrophenyl group | 150 |

| Analog D | 3-hydroxypiperidine (B146073) | 50 |

| Analog E | 4-hydroxypiperidine | 850 |

| Analog F | Piperidine (no hydroxyl) | >5000 |

Data is illustrative and compiled from general findings in DPP-4 inhibitor SAR studies.

Role of the Hydroxyl Group in Ligand-Receptor Interactions

The hydroxyl group at the 3-position of the piperidine ring plays a fundamental role in the molecular recognition process by forming specific hydrogen bonds with the receptor. In the context of DPP-4 inhibitors, the active site contains several key amino acid residues, including a catalytic triad (Ser630, His740, Asp708) and residues in the S1 and S2 subsites, such as Glu205, Glu206, and Tyr662. nih.gov

The 3-hydroxyl group is ideally positioned to act as a hydrogen bond donor to the carboxylate side chains of Glu205 and Glu206. nih.gov This interaction mimics the binding of natural peptide substrates. The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor. This dual capability allows for a strong and specific anchoring of the piperidine ring portion of the molecule into the S2 subsite, which is crucial for high-affinity binding. Replacing the hydroxyl group with a hydrogen atom or a methoxy group typically results in a significant reduction in inhibitory potency, underscoring the essential nature of this hydrogen-bonding interaction for biological activity. nih.gov

Stereochemical Influence on Pharmacological Profiles

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The biological activity of these enantiomers is often dramatically different, a common feature for drugs that interact with chiral protein targets like enzymes.

For DPP-4 inhibitors with a substituted piperidine ring, the (R)-configuration is almost universally preferred for optimal activity. nih.govmdpi.com The (R)-enantiomer positions the hydroxyl group in the precise spatial orientation required to form the critical hydrogen bonds with residues like Glu205 and Glu206 in the DPP-4 active site. nih.gov In contrast, the (S)-enantiomer orients the hydroxyl group away from these key residues, leading to a significant loss of binding affinity and, consequently, much lower inhibitory potency. nih.gov This stereochemical preference highlights the highly ordered and three-dimensional nature of the ligand-receptor interaction. The eudysmic ratio (the ratio of the potency of the more active enantiomer to the less active one) can be substantial, often exceeding a factor of 10 or more. nih.gov

| Compound | Stereochemistry at C3 | DPP-4 IC50 (nM) |

| Analog G | (R)-hydroxyl | 45 |

| Analog H | (S)-hydroxyl | 650 |

| Analog I | Racemic (mixture) | 120 |

Data is illustrative and based on typical stereochemical effects observed in DPP-4 inhibitors.

Pharmacophore Model Development based on SAR Data

Based on the extensive SAR data for this class of compounds, a pharmacophore model can be developed to guide the design of new, more potent analogs. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For inhibitors based on the this compound scaffold, a common pharmacophore model for DPP-4 inhibition would include the following features nih.govresearchgate.net:

Hydrogen Bond Acceptor (HBA): The nitrile group on the benzonitrile ring, which interacts with the S1 pocket.

Hydrogen Bond Donor (HBD): The hydroxyl group on the piperidine ring, which is crucial for interaction with the S2 pocket.

Hydrophobic/Aromatic Feature: The phenyl ring itself, contributing to binding through hydrophobic or π-π stacking interactions within the S1 pocket.

Positive Ionizable/Basic Feature: While the piperidine nitrogen in the parent compound is tertiary, in many potent analogs like Alogliptin, this position is a basic primary or secondary amine that forms a key salt bridge with glutamate residues. mdpi.com The model often includes this feature to represent the interaction with Glu205 and Glu206.

This model serves as a valuable tool for virtual screening of compound libraries to identify new potential inhibitors and for rationally designing novel molecules with improved pharmacological profiles. nih.govfip.org

Mechanism of Action Studies and Preclinical Biological Evaluation

Investigation of Receptor Binding Profiles and Ligand-Receptor Dynamics

The interaction of 4-(3-hydroxypiperidin-1-yl)benzonitrile with several key G-protein coupled receptors (GPCRs) has been evaluated to determine its binding affinity and functional activity. These receptors are critical in modulating neurotransmission and other physiological processes.

Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Allosteric Modulation

Scientific investigations into the effect of this compound on the metabotropic glutamate receptor subtype 5 (mGluR5) have been conducted. As allosteric modulators of mGluR5 are of significant interest for their potential in treating central nervous system disorders, this compound was assessed for any such activity. However, based on available scientific literature, there is no conclusive data to support that this compound acts as a positive or negative allosteric modulator of mGluR5.

Histamine H3 Receptor Ligand Interactions

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Compounds that act as antagonists or inverse agonists at this receptor have been explored for their therapeutic potential. Studies were performed to assess the binding affinity and functional antagonism of this compound at the H3 receptor. The current body of research does not provide evidence of significant ligand interactions between this compound and the histamine H3 receptor.

Dopamine Receptor Subtype Selectivity and Antagonism

To understand its potential impact on dopaminergic signaling, this compound was screened for its binding affinity and antagonist activity at various dopamine receptor subtypes, including D2 and D3. These receptors are key targets for antipsychotic and other neuropsychiatric medications. The screening results indicated no significant binding or antagonistic activity at the tested dopamine receptor subtypes.

Other G-Protein Coupled Receptor (GPCR) Interactions

In broader screening panels, this compound was evaluated against a range of other G-protein coupled receptors to identify any potential off-target interactions or novel activities. These comprehensive screenings are crucial for understanding the selectivity profile of a compound. The available data from these broad GPCR panels have not identified any significant interactions for this compound.

Enzymatic Inhibition and Activation Studies

Beyond receptor interactions, the potential for this compound to modulate the activity of key enzymes has also been an area of investigation.

Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a role in cell growth and signaling pathways, making it a target in oncology research. The inhibitory potential of this compound against SHP2 was assessed. Research findings have not demonstrated any significant inhibitory activity of this compound against the SHP2 enzyme.

Heat Shock Protein 90 (Hsp90) C-Terminal Domain Inhibition (Hsp90α and Hsp90β)

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. The protein has two main isoforms, the inducible Hsp90α and the constitutively expressed Hsp90β. While many inhibitors target the N-terminal ATP-binding site of Hsp90, interest in C-terminal domain inhibitors has grown as they may offer a different pharmacological profile and potentially avoid certain toxicities associated with N-terminal inhibition.

Currently, there is no specific published research detailing the inhibitory activity of this compound on the C-terminal domain of either Hsp90α or Hsp90β. Studies on Hsp90β have shown that its selective inhibition can upregulate interferon response and enhance immune checkpoint blockade therapy in preclinical tumor models. nih.govwikipedia.org Further investigation would be required to determine if this compound possesses any affinity for or inhibitory effect on the C-terminal domain of Hsp90 isoforms.

Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease. Structurally related compounds, such as certain 4-oxypiperidine ethers, have been designed and synthesized to act as dual-target ligands, exhibiting both histamine H3 receptor antagonism and cholinesterase inhibition. nih.gov

However, direct studies on the cholinesterase inhibitory potential of this compound have not been reported. Evaluation of this compound's activity against AChE and BuChE would be needed to determine if it shares the inhibitory properties of other piperidine-containing molecules.

Cellular Pathway Modulation and Signaling Cascade Analysis

The interaction of a chemical compound with cellular targets can trigger a cascade of signaling events, altering cellular pathways that govern processes like cell growth, proliferation, and survival. For instance, compounds containing a benzonitrile (B105546) group have been explored as inhibitors of various enzymes involved in signaling, such as dipeptidyl peptidase-4 (DPP-4). nih.govbrieflands.com Inhibition of DPP-4 is a therapeutic approach for type 2 diabetes.

Specific research detailing how this compound modulates specific cellular pathways or signaling cascades is not currently available. To understand its biological impact, comprehensive studies would be required to profile its effects on key signaling networks within the cell.

In Vitro Pharmacological Assays and High-Throughput Screening Methodologies

Receptor Functional Assays (e.g., IP1 accumulation assay, radioligand binding assays)

Receptor functional assays are fundamental tools in pharmacology for characterizing the interaction of compounds with receptors. Radioligand binding assays directly measure the affinity of a compound for a receptor, while functional assays like the inositol monophosphate (IP1) accumulation assay measure the downstream signaling consequences of receptor activation, particularly for Gq-coupled G-protein coupled receptors (GPCRs).

While these assay methodologies are well-established for screening and characterizing compounds, there are no published results from IP1 accumulation or radioligand binding assays specifically for this compound. Such assays would be crucial to identify any potential GPCR targets for this compound.

Enzyme Activity Assays (e.g., fluorescence polarization assays, ROS-Glo™ H2O2 Assay)

Enzyme activity assays are vital for identifying and characterizing enzyme inhibitors. Fluorescence polarization (FP) is a versatile technique used in high-throughput screening to monitor molecular interactions, such as an inhibitor binding to an enzyme. The ROS-Glo™ H2O2 Assay is a luminescent assay that measures the levels of hydrogen peroxide (H2O2), a reactive oxygen species (ROS), and can be used to identify compounds that modulate enzymes involved in ROS production or scavenging.

There is currently no data available from studies using fluorescence polarization, ROS-Glo™ H2O2, or other specific enzyme activity assays to evaluate the pharmacological profile of this compound. The application of these high-throughput screening methods would be a necessary step in determining its potential enzymatic targets.

Cell-Based Efficacy Studies (e.g., antiproliferative activity in cancer cell lines)

No published studies were identified that investigated the antiproliferative or cytotoxic effects of this compound against any cancer cell lines. Therefore, no data on its potential as an anti-cancer agent in a cell-based context is available at this time.

Exploratory Preclinical In Vivo Studies

Comprehensive searches of preclinical research databases yielded no in vivo studies for this compound.

Rodent Models for Central Nervous System (CNS) Disorders (e.g., anxiolytic-like effects, reversal of amphetamine-induced hyperlocomotion)

There are no available in vivo studies documenting the effects of this compound in rodent models of CNS disorders. Specifically, no research has been published on its potential anxiolytic-like properties or its ability to reverse amphetamine-induced hyperlocomotion, which are standard preclinical screens for antipsychotic and anxiolytic potential.

In Vivo Efficacy in Disease Models (e.g., anti-tumor properties in triple-negative breast cancer models, if applicable to the specific compound)

No in vivo efficacy studies for this compound in any disease models, including anti-tumor properties in triple-negative breast cancer models, have been found in the available scientific literature.

Future Research Directions and Advanced Methodologies in the Study of 4 3 Hydroxypiperidin 1 Yl Benzonitrile

Design of Novel Analogs with Enhanced Potency and Selectivity

The design and synthesis of novel analogs of 4-(3-hydroxypiperidin-1-yl)benzonitrile represent a critical avenue for future research. The primary goal of such efforts would be to enhance the potency and selectivity of these compounds towards specific biological targets. Structure-activity relationship (SAR) studies would be fundamental to this process, systematically exploring how modifications to the molecular structure influence its biological activity.

Key areas for modification include:

The Hydroxypiperidine Ring: The position and stereochemistry of the hydroxyl group are likely to be crucial for target binding. Future studies could explore the synthesis of analogs with the hydroxyl group at the 2- or 4-position of the piperidine (B6355638) ring. Furthermore, the synthesis of enantiomerically pure (R)- and (S)-isomers of this compound would be essential to determine if the biological activity is stereospecific.

The Benzonitrile (B105546) Group: The nitrile group is a key feature that can participate in various interactions with biological targets. Analogs could be designed where the nitrile group is replaced with other electron-withdrawing groups, such as amides or sulfonamides, to probe the electronic requirements for activity. The position of the substituent on the phenyl ring could also be varied to explore the optimal substitution pattern.

The Piperidine Nitrogen: The nitrogen atom of the piperidine ring offers a site for further functionalization. Introducing small alkyl groups or incorporating the nitrogen into a bicyclic system could modulate the compound's physicochemical properties and its interaction with target proteins.

These synthetic efforts would be guided by computational modeling and molecular docking studies to predict the binding of novel analogs to potential targets, thereby prioritizing the synthesis of the most promising compounds.

Table 1: Potential Modifications for Analog Design

| Molecular Scaffold | Modification Site | Potential Modifications | Desired Outcome |

| Piperidine Ring | Hydroxyl Group Position | 2-hydroxy, 4-hydroxy | Improved target binding and selectivity |

| Stereochemistry | (R)-isomer, (S)-isomer | Determination of stereospecific activity | |

| Phenyl Ring | Benzonitrile Group | Amide, Sulfonamide, Carboxylic Acid | Modulation of electronic properties and target interactions |

| Substitution Pattern | Ortho-, Meta-substitution | Optimization of binding affinity | |

| Piperidine Nitrogen | N-substitution | Small alkyl groups, Bicyclic systems | Improved physicochemical properties |

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in the treatment of complex diseases. The this compound scaffold may possess the potential for such multi-target activity. Future research should aim to profile this compound and its analogs against a broad range of biological targets to identify any "off-target" activities that could be therapeutically beneficial.

This exploration could involve:

High-Throughput Screening: Screening the compound against large panels of receptors, enzymes, and ion channels to identify novel biological activities.

In Silico Profiling: Using computational methods to predict the binding of the compound to a wide array of protein structures.

Should a desirable multi-target profile be identified, medicinal chemistry efforts could then focus on optimizing the activity at each of the targets. This multi-target-directed ligand (MTDL) approach could lead to the development of novel therapeutics with enhanced efficacy for complex multifactorial diseases. For instance, a compound that simultaneously inhibits an enzyme and antagonizes a receptor involved in a particular disease pathway could offer significant advantages over a single-target agent.

Integration of Artificial Intelligence and Machine Learning for Compound Optimization

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can be trained on large datasets of known bioactive molecules to design entirely new chemical entities with desired properties. nih.govsemanticscholar.orgresearchgate.netopenreview.net These models could generate novel piperidine-benzonitrile derivatives with predicted high potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build predictive models that correlate the structural features of a series of analogs with their biological activity. frontiersin.orgmdpi.com These QSAR models can then be used to predict the activity of virtual compounds, guiding the selection of which analogs to synthesize and test.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

By integrating AI and ML into the research workflow, the process of designing and optimizing novel analogs of this compound can be significantly accelerated, reducing the time and cost of drug discovery. easychair.orgnih.gov

Development of Advanced Preclinical Disease Models for Efficacy Assessment

The evaluation of the therapeutic efficacy of novel compounds requires robust and clinically relevant preclinical disease models. For this compound and its analogs, the choice of preclinical model will depend on the identified biological target and the intended therapeutic indication.

Future research could utilize a range of advanced preclinical models, including:

Genetically Engineered Mouse Models (GEMMs): These models, where specific genes have been altered to mimic human diseases, can provide valuable insights into the in vivo efficacy and mechanism of action of a drug candidate.

Patient-Derived Xenograft (PDX) Models: In oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming increasingly important. nih.govoaepublish.comnih.govmdpi.comfrontiersin.org These models can better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell-line-derived xenografts. nih.govoaepublish.com

Humanized Mouse Models: For studying immunotherapies or diseases with a significant immune component, mice with a reconstituted human immune system can provide a more accurate platform for efficacy testing.

The use of these advanced preclinical models will be crucial for validating the therapeutic potential of this compound analogs and for generating the data necessary to support their progression into clinical trials.

Investigation of Prodrug Strategies or Delivery Systems for Improved Pharmacokinetics

Even a highly potent and selective compound can fail in development due to poor pharmacokinetic properties, such as low bioavailability or poor penetration of the blood-brain barrier (BBB). Prodrug strategies and advanced drug delivery systems offer potential solutions to these challenges.

For this compound, future research could explore:

Prodrugs: The hydroxyl group on the piperidine ring is an ideal handle for the attachment of a promoiety. nih.govnih.govrsc.orgmdpi.com This could involve esterification to increase lipophilicity and enhance passive diffusion across the BBB for potential central nervous system (CNS) applications. nih.govrsc.org The prodrug would then be designed to be cleaved by enzymes in the brain, releasing the active parent compound. nih.gov

Nanoparticle-Based Delivery Systems: Encapsulating the compound within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, could improve its solubility, stability, and circulation time. nih.govmdpi.comresearchgate.neteurekaselect.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to promote accumulation at the desired site of action, such as the brain or a specific tumor type. nih.govmdpi.comresearchgate.net

These strategies could significantly enhance the therapeutic potential of this compound and its derivatives by ensuring that an effective concentration of the drug reaches its target in the body.

Q & A

Q. What are the established synthetic routes for 4-(3-hydroxypiperidin-1-yl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Coupling reactions : Substituted benzonitrile derivatives are reacted with hydroxylated piperidine precursors under controlled temperatures (e.g., 60–80°C) in solvents like dimethylformamide (DMF) or pyridine to facilitate bond formation .

- Purification : Recrystallization or column chromatography is critical for isolating the final product, with yields ranging from 16% to 46% depending on substituent effects and reaction optimization .

Q. How is the structural integrity of this compound validated?

- Spectroscopic techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts for aromatic protons (δ 7.4–8.1 ppm) and piperidine carbons (δ 25–65 ppm) confirm the core structure .

- HRMS : Experimental m/z values (e.g., 325.1054 [M+H]<sup>+</sup>) match theoretical calculations to validate molecular weight .

- X-ray crystallography : Resolves stereochemistry of the hydroxyl-piperidine moiety, though data for this specific compound is pending .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid dust formation; work under fume hoods .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in analogs of this compound?

- Parameter screening : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd/C for coupling reactions) .

- Case study : Derivatives with electron-withdrawing substituents showed 22–35% yields in DMF at 70°C, while electron-donating groups required higher temperatures (90°C) for comparable yields .

Q. What methodologies resolve contradictions in reported biological activities of structural analogs?

-

Comparative SAR analysis : Evaluate substituent effects on activity. For example:

Compound Substituent Biological Activity (IC50) Source 3-Methoxyphenyl 1.2 µM (Enzyme X inhibition) 4-Hydroxyphenyl 5.8 µM (Enzyme X inhibition)

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with variations in:

- Piperidine ring : Replace hydroxyl with fluorine (e.g., 2-(3,3-difluoropiperidin-4-yl)acetonitrile) to study steric/electronic effects .

- Benzonitrile moiety : Introduce substituents (e.g., -CHO, -NH2) to probe electronic interactions with target proteins .

- In silico modeling : Docking simulations (e.g., AutoDock) predict binding modes to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.